4-(4-Chloro-3-methylphenyl)phthalazin-1(2H)-one
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Overview
Description
4-(4-Chloro-3-methylphenyl)phthalazin-1(2H)-one is a chemical compound that belongs to the phthalazinone class. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methylphenyl)phthalazin-1(2H)-one typically involves the reaction of 4-chloro-3-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized under acidic conditions to yield the phthalazinone core structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-methylphenyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives.
Reduction: Reduction of the phthalazinone ring to form dihydrophthalazinones.
Substitution: Halogen substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation would yield N-oxide derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methylphenyl)phthalazin-1(2H)-one would depend on its specific biological target. Generally, phthalazinones can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)phthalazin-1(2H)-one
- 4-(3-Methylphenyl)phthalazin-1(2H)-one
- 4-(4-Bromophenyl)phthalazin-1(2H)-one
Uniqueness
4-(4-Chloro-3-methylphenyl)phthalazin-1(2H)-one is unique due to the presence of both chloro and methyl substituents on the aromatic ring, which can influence its chemical reactivity and biological activity compared to other phthalazinone derivatives.
Properties
CAS No. |
141123-12-8 |
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Molecular Formula |
C15H11ClN2O |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
4-(4-chloro-3-methylphenyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C15H11ClN2O/c1-9-8-10(6-7-13(9)16)14-11-4-2-3-5-12(11)15(19)18-17-14/h2-8H,1H3,(H,18,19) |
InChI Key |
OGZKAXCPOIFUFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NNC(=O)C3=CC=CC=C32)Cl |
Origin of Product |
United States |
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